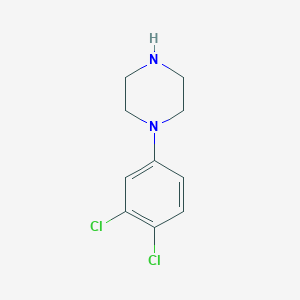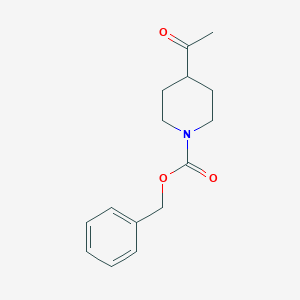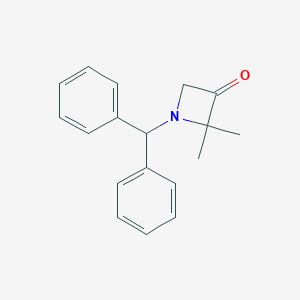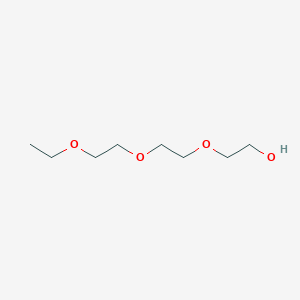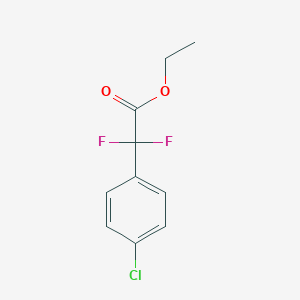
4-メチルピペリジン-4-アミン
概要
説明
4-Methylpiperidin-4-amine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
スチルベン誘導体の合成
4-メチルピペリジン-4-アミン: は、スチルベン誘導体の合成における触媒として使用されています . スチルベンは、1,2-ジフェニルエチレン部分を持つ有機化合物であり、有機発光ダイオード(OLED)に用途があり、抗炎症および抗がん特性のために潜在的な治療薬としても使用されています。
防食用途
この化合物は、鉄の防食剤として機能します . 腐食はさまざまな業界で大きな問題であり、4-メチルピペリジン-4-アミンを使用すると、金属表面を保護するのに役立ち、機械や構造物の寿命を延ばすことができます。
ペプチド合成
ペプチド合成では、4-メチルピペリジン-4-アミンは、9-フルオレニルメチルオキシカルボニル(Fmoc)基を除去または脱保護するために使用されます . このステップは、タンパク質やその他の生物活性分子を作成するために不可欠なペプチドの合成において不可欠です。
医薬品用途
4-メチルピペリジン-4-アミンを含むピペリジン誘導体は、20種類以上の医薬品に存在します . これらは、薬理学的特性のために薬物設計において重要な役割を果たし、新しい薬の開発に貢献しています。
有機反応における触媒作用
4-メチルピペリジン-4-アミン: は、特に高温で、熱安定性とアクセプター/ドナー水素結合特性のために、有機反応の触媒として機能します . これにより、さまざまな化学的変換における貴重な試薬になります。
生物活性と創薬
ピペリジン核は、薬物製造における重要な基盤です。 この部分を持つ化合物は、抗がん剤、抗ウイルス剤、抗マラリア剤、抗菌剤など、幅広い生物活性を示し、治療用途で使用されています .
Safety and Hazards
4-Methylpiperidin-4-amine is classified as a hazardous substance. It is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and using personal protective equipment .
将来の方向性
Piperidine derivatives, including 4-Methylpiperidin-4-amine, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are used in the design of various drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research in this field is likely to focus on developing new synthesis methods and exploring the potential therapeutic applications of piperidine derivatives .
特性
IUPAC Name |
4-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6(7)2-4-8-5-3-6/h8H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOQTVTZVPADOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610670 | |
| Record name | 4-Methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196614-16-1 | |
| Record name | 4-Methyl-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196614-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-(6-bromonaphthalen-2-yl)thiazol-2-yl)-4-methylpiperidin-4-amine interact with SHP2 and what are the downstream effects of this interaction?
A1: The research paper describes compound 23 as an allosteric inhibitor of SHP2. [] This means that it binds to a site on SHP2 different from the active site, inducing a conformational change that ultimately inhibits the enzyme's activity. Specifically, compound 23 binds to the interface of the N-terminal SH2, C-terminal SH2, and phosphatase domains of SHP2. [] This binding locks SHP2 in a "closed" conformation, preventing it from interacting with its natural substrates. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



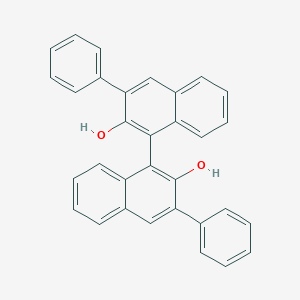
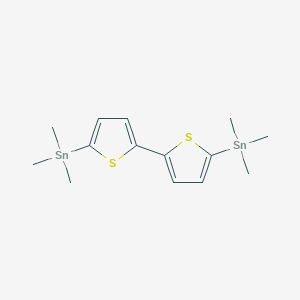

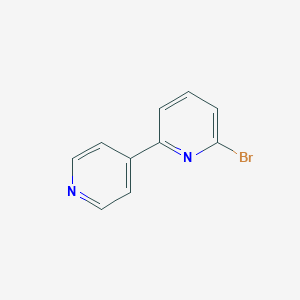

![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)
